molecular formula C18H10Cl2F3N3O2 B12209341 1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12209341
M. Wt: 428.2 g/mol
InChI Key: HHARXQZJOROPFV-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound featuring a pyridazine ring substituted with chlorophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • Trifluoromethylpyridine derivatives
  • Chlorophenylpyridazine derivatives

Uniqueness

This compound is unique due to the combination of its chlorophenyl and trifluoromethylphenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H10Cl2F3N3O2

Molecular Weight

428.2 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H10Cl2F3N3O2/c19-11-2-1-3-12(9-11)26-7-6-15(27)16(25-26)17(28)24-14-8-10(18(21,22)23)4-5-13(14)20/h1-9H,(H,24,28)

InChI Key

HHARXQZJOROPFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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